8-Chloroquinoline-2-carbaldehyde

Übersicht

Beschreibung

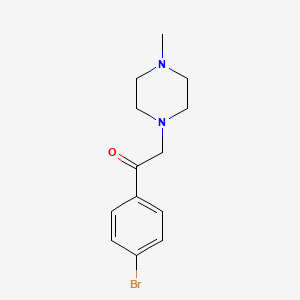

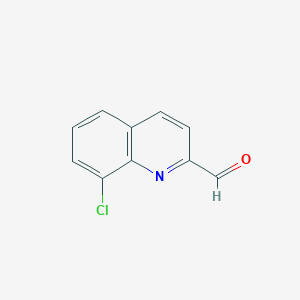

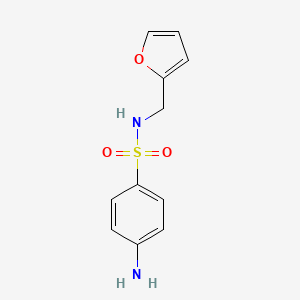

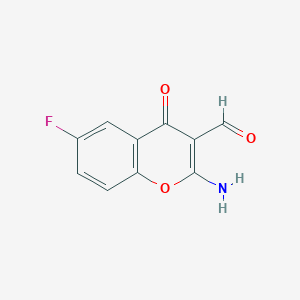

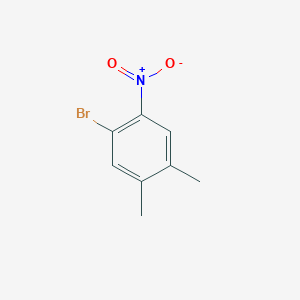

8-Chloroquinoline-2-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 g/mol . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are structurally similar to this compound, has been achieved through the Vilsmeier-Haack reaction of acetanilide . A one-pot synthesis of pyrido[2,3-b]quinolin-2-ones was also reported, involving the treatment of substituted acetanilide with DMF and POCl3 .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound, with a chlorine atom at the 8th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis

2-chloroquinoline-3-carbaldehydes, which are structurally similar to this compound, have been involved in various chemical reactions. These reactions include substitution reactions involving both the chloro- and aldehyde substituents . Some of these reactions have been successfully applied to the synthesis of biologically important compounds .Physical And Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 191.62 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Recent studies have explored the synthesis and applications of 8-Chloroquinoline-2-carbaldehyde derivatives. These compounds have been synthesized through various methods, such as Vilsmeier formulation and aromatic nucleophilic substitution reactions. The biological evaluation of these compounds has demonstrated potent antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli, with some compounds showing significant inhibition zones. Additionally, moderate antioxidant activities have been observed, with certain derivatives exhibiting strong radical scavenging activity (Zeleke et al., 2020).

Chemistry and Synthetic Applications

The chemistry of this compound and its analogs have been extensively studied, with recent advances highlighting the synthesis of quinoline ring systems and their applications in constructing fused heterocyclic systems. These studies have provided valuable insights into the synthetic applications of these compounds (Hamama et al., 2018).

Molecular Docking and Antimicrobial Agents

Molecular docking analysis has revealed that this compound derivatives can act as potential inhibitors for enzymes like AKT1, which have implications in preventing cancer complications. The docking studies have shown significant binding energy, indicating the potential of these compounds as biological inhibitors (Ghanei et al., 2016). Furthermore, derivatives like chitosan-chloroquinoline have demonstrated promising antimicrobial activity, making them suitable for biomedical applications (Kumar et al., 2011).

Green Synthetic Methods

The green synthesis of this compound derivatives has been explored, employing methods like microwave, ultrasound, and solvent-free techniques. These methods have proven effective in producing biologically active compounds (Patel et al., 2020).

DNA Binding Studies and Antimicrobial Screening

Studies on novel quinoline Schiff bases derived from this compound have shown significant DNA binding properties. These compounds have been screened for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Lamani et al., 2008).

Wirkmechanismus

Target of Action

8-Chloroquinoline-2-carbaldehyde is an organic compound that has been studied for its potential biological activities . . Quinoline compounds, in general, have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer

Mode of Action

It’s known that quinoline compounds can undergo various reactions, including addition, reduction, condensation, and substitution reactions . For instance, 2-chloroquinoline-3-carbaldehyde, a related compound, has been reported to react with thiomorpholine by heating in ethanol containing anhydrous potassium carbonate . This suggests that this compound may also interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given the broad spectrum of bioactivity exhibited by quinoline compounds , it’s plausible that this compound may affect multiple biochemical pathways These could potentially include pathways involved in microbial growth (for its potential antibacterial activity) or cell proliferation (for its potential anticancer activity)

Result of Action

Given the potential biological activities of quinoline compounds , it’s plausible that this compound may exert various effects at the molecular and cellular levels These could potentially include inhibiting microbial growth (for its potential antibacterial activity) or inducing cell death (for its potential anticancer activity)

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine was reported to occur by heating in ethanol containing anhydrous potassium carbonate This suggests that the action of this compound may also be influenced by factors such as temperature, solvent, and pH

Safety and Hazards

Eigenschaften

IUPAC Name |

8-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWZBYLWUUPXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364287 | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59394-28-4 | |

| Record name | 8-Chloro-2-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59394-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What computational chemistry methods were employed to study 8-Chloroquinoline-2-carbaldehyde and what molecular properties were investigated?

A1: The research utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate various properties of this compound []. This computational approach allowed the researchers to determine optimized geometrical parameters, vibrational frequencies, and NMR chemical shifts. Furthermore, the study explored electronic properties such as HOMO-LUMO energies and UV absorption characteristics, providing insights into the molecule's reactivity and potential interactions. Molecular docking simulations were also performed using AutoDock software to assess the binding affinity of the compound towards various proteins, hinting at potential biological targets.

Q2: Can you elaborate on the use of molecular docking studies in understanding the potential biological activity of this compound?

A2: Molecular docking simulations were conducted to predict the binding interactions of this compound with different proteins []. While the specific proteins investigated were not detailed in the abstract, this approach is valuable for identifying potential biological targets of the molecule. By analyzing the docking poses and binding affinities, researchers can gain insights into the compound's potential mechanism of action and prioritize further experimental investigations for specific therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)